4-Methoxybenzenesulfonic acid (CAS 5857-42-1) is a highly tunable, strong organic arylsulfonic acid characterized by an electron-donating methoxy group at the para position relative to the sulfonic acid moiety. With a molecular weight of 188.20 g/mol, this hygroscopic crystalline solid serves as a specialized acid catalyst, a stabilizing dopant for conductive polymers, and a highly effective salt-forming counterion for active pharmaceutical ingredients (APIs)[1]. In industrial and laboratory procurement, it is strategically selected when the harsh acidity of standard p-toluenesulfonic acid (p-TsOH) or unsubstituted benzenesulfonic acid induces unwanted side reactions, such as substrate charring or product fission. Its unique electronic profile—combining the strong acidity of the sulfonate group with the resonance-donating effect (+R) of the para-methoxy ether—makes it a critical precursor for controlled organic synthesis, advanced materials formulation, and pharmaceutical manufacturing where precise pKa tuning is required .
Procurement substitution of 4-methoxybenzenesulfonic acid with cheaper, more common analogs like p-toluenesulfonic acid (p-TsOH) or unsubstituted benzenesulfonic acid (BSA) frequently leads to process failures in sensitive applications. The para-methoxy group provides a strong resonance electron-donating effect (+R) that is absent in BSA and significantly stronger than the hyperconjugation (+I) of the methyl group in p-TsOH . This electronic difference slightly raises the pKa, making 4-methoxybenzenesulfonic acid a 'milder' strong acid. In acid-catalyzed aldol reactions, substituting with the more easily deprotonated BSA shifts the reaction trajectory toward unwanted molecular fission rather than the desired condensation [1]. Furthermore, in API salt formulation, the specific steric and electronic parameters of the methoxyarylsulfonate counterion dictate solid-state thermodynamic stability; generic substitution with weaker carboxylic acids or different sulfonic isomers can result in hygroscopic or easily dissociated salts that fail stringent shelf-life stability requirements [2].
In the evaluation of soluble acid catalysts for sensitive aldol chemistry, acid strength dictates the reaction pathway between desired condensation and unwanted molecular fission. 4-Methoxybenzenesulfonic acid exhibits a higher calculated deprotonation free energy compared to unsubstituted benzenesulfonic acid, reflecting its slightly attenuated acidity due to the electron-donating para-methoxy group [1]. This precise tuning of the pKa allows 4-methoxybenzenesulfonic acid to effectively catalyze the formation of α,β-unsaturated ketones while suppressing the fission pathways that dominate when stronger, more easily deprotonated acids like benzenesulfonic acid or phosphoric acid are employed [2].
| Evidence Dimension | Catalytic pathway selectivity based on deprotonation energy |
| Target Compound Data | 4-Methoxybenzenesulfonic acid (attenuated acidity, heavily favors condensation trajectory) |
| Comparator Or Baseline | Benzenesulfonic acid (lower deprotonation energy, increases fission byproducts) |
| Quantified Difference | The +R effect of the methoxy group alters the deprotonation energy by several kJ/mol relative to BSA, shifting the kinetic rate constants away from fission and toward condensation. |
| Conditions | Acid-catalyzed cross-aldol reaction models (e.g., benzaldehyde and 3-pentanone) in solvent. |
Buyers synthesizing complex or acid-sensitive α,β-unsaturated ketones must procure this specific catalyst to maximize yield and avoid product degradation via fission.
The formulation of stable solid-state salts for weakly basic APIs (such as trimebutine, pKa ~6.25) requires a counterion that provides a sufficient ΔpKa to prevent proton exchange and dissociation over time. 4-Methoxybenzenesulfonic acid, an arylsulfonic acid with a pKa well below 1, provides a ΔpKa exceeding 5 when paired with such APIs[1]. In contrast, weaker carboxylic acids like acetic acid (pKa ~4.8) or benzoic acid (pKa ~4.2) fail to form thermodynamically stable salts, leading to dissociation upon exposure to heat or moisture [2]. The specific use of 4-methoxybenzenesulfonate ensures long-term solid-state stability without the extreme corrosiveness of aliphatic sulfonic acids.
| Evidence Dimension | Solid-state salt thermodynamic stability (ΔpKa) |
| Target Compound Data | 4-Methoxybenzenesulfonic acid (pKa < 1, ΔpKa > 5 with target APIs) |
| Comparator Or Baseline | Benzoic acid (pKa ~4.2, insufficient ΔpKa) |
| Quantified Difference | 4-Methoxybenzenesulfonic acid provides a >3 unit pKa advantage over standard carboxylic acids, ensuring irreversible proton transfer and eliminating time/heat-dependent dissociation in the solid state. |
| Conditions | 1:1 molar ratio salt formation in methanol followed by rapid evaporation and stability stress testing. |
Pharmaceutical procurement teams must select this compound for salt screening to guarantee regulatory compliance for API shelf-life and solid-state stability.
In the oxidative polymerization of anilines to form conductive polymers, the choice of acidic dopant critically influences both the processability and the final electrical conductivity of the material. The use of methoxy-substituted benzenesulfonic acids provides a bulky, electron-rich counterion that stabilizes the intermediate radical cations during polymerization better than standard mineral acids [1]. This stabilization, coupled with the surfactant-like properties of the arylsulfonate, yields processable emeraldine salt forms with tunable electrical conductivities in the range of 0.043 to 0.75 S/cm, outperforming polymers doped with simple inorganic acids which often suffer from poor solubility and rapid degradation [2].
| Evidence Dimension | Polymer conductivity and processability |
| Target Compound Data | Methoxybenzenesulfonate-doped systems (Conductivity 0.043–0.75 S/cm, high water solubility) |
| Comparator Or Baseline | HCl or Sulfuric acid dopants (Poor solubility, lower environmental stability) |
| Quantified Difference | The bulky organic counterion prevents polymer chain aggregation, enabling fully water-soluble conductive films with stable S/cm outputs, whereas mineral acids yield intractable precipitates. |
| Conditions | Chemical oxidation of aniline derivatives using ammonium persulfate in the presence of the sulfonic acid dopant. |
Materials scientists require this specific dopant to manufacture processable, water-soluble conductive inks and anti-corrosive coatings that cannot be formulated with standard mineral acids.
Where this compound is the right choice: Ideal for cross-aldol condensations, esterifications, and acetalizations where the substrate is sensitive to the harsh acidity of p-toluenesulfonic acid or benzenesulfonic acid. The precisely attenuated acidity prevents charring and molecular fission, ensuring high yields of the desired condensation products[1].
Where this compound is the right choice: Used as a counterion to form thermodynamically stable, solid-state salts with weakly basic active pharmaceutical ingredients. It provides a massive ΔpKa advantage over standard carboxylic acids, preventing the dissociation and shelf-life issues common with weaker acid salts [2].
Where this compound is the right choice: Employed as a dopant or template in the synthesis of polyaniline and PEDOT derivatives. The bulky, electron-rich counterion enhances water solubility, stabilizes radical cations during polymerization, and tunes electrical conductivity for use in flexible electronics and anti-static coatings [3].
Irritant